2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide
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Overview
Description
2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide is a complex organic compound with a unique structure that includes adamantyl, thiazole, and propanamide groups
Preparation Methods
The synthesis of 2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under acidic conditions.
Introduction of the adamantyl group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and an appropriate aromatic compound.
Formation of the propanamide group: This step involves the reaction of the intermediate compound with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The adamantyl group may enhance the compound’s binding affinity and stability, while the propanamide group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds to 2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide include:
2,2-dimethyl-N-(3-methylphenyl)propanamide: This compound lacks the adamantyl and thiazole groups, making it less complex and potentially less active in certain applications.
4-methylphenyladamantane:
Thiazole derivatives: Various thiazole derivatives exist, but the presence of the adamantyl and propanamide groups in this compound makes it unique in terms of its structural and functional properties.
Properties
Molecular Formula |
C25H32N2OS |
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Molecular Weight |
408.6g/mol |
IUPAC Name |
2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C25H32N2OS/c1-16-5-7-19(8-6-16)24-10-17-9-18(11-24)13-25(12-17,15-24)20-14-29-22(26-20)27-21(28)23(2,3)4/h5-8,14,17-18H,9-13,15H2,1-4H3,(H,26,27,28) |
InChI Key |
CBJKCPXFFBIOPS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CSC(=N5)NC(=O)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CSC(=N5)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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